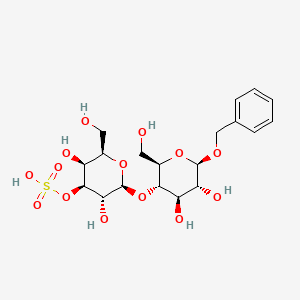
Benzyl3'-sulfo-b-D-lactoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl3’-sulfo-b-D-lactoside typically involves the protection of hydroxyl groups, selective sulfonation, and glycosylation reactions The process begins with the protection of the hydroxyl groups on the lactoside moiety to prevent unwanted side reactionsThe final step involves the glycosylation of the protected lactoside with benzyl alcohol under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of Benzyl3’-sulfo-b-D-lactoside involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing automated synthesis equipment and stringent quality control measures. The use of advanced purification techniques such as chromatography ensures the removal of impurities and the production of high-purity Benzyl3’-sulfo-b-D-lactoside .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl3’-sulfo-b-D-lactoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The sulfo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Benzyl3’-sulfo-b-D-lactoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and as a substrate for glycosidase enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of Benzyl3’-sulfo-b-D-lactoside involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfo group enhances the compound’s solubility and binding affinity, allowing it to effectively interact with its targets. The beta-D-lactoside moiety facilitates recognition by carbohydrate-binding proteins, leading to various biological effects. The benzyl group provides stability and enhances the compound’s overall bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 3’-sulfo-alpha-D-lactoside
- Methyl 3’-sulfo-beta-D-lactoside
- Ethyl 3’-sulfo-beta-D-lactoside
Uniqueness
Benzyl3’-sulfo-b-D-lactoside stands out due to its unique combination of a benzyl group, a sulfo group, and a beta-D-lactoside moiety. This combination imparts distinct physicochemical properties, such as enhanced solubility, stability, and binding affinity, making it a valuable compound for various applications .
Propiedades
Número CAS |
753443-09-3 |
|---|---|
Fórmula molecular |
C19H28O14S |
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H28O14S/c20-6-10-12(22)17(33-34(26,27)28)15(25)19(30-10)32-16-11(7-21)31-18(14(24)13(16)23)29-8-9-4-2-1-3-5-9/h1-5,10-25H,6-8H2,(H,26,27,28)/t10-,11-,12+,13-,14-,15-,16-,17+,18-,19+/m1/s1 |
Clave InChI |
FZRNAGXWPBGNPZ-OVEGTFSFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)O)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea](/img/structure/B13402385.png)
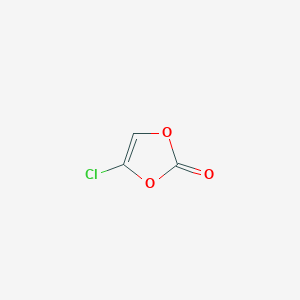

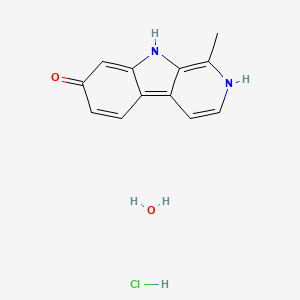
![2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B13402426.png)
![1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13402429.png)
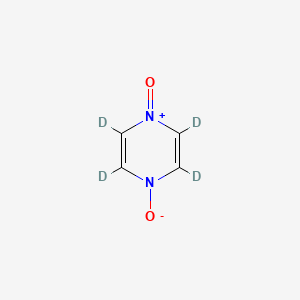


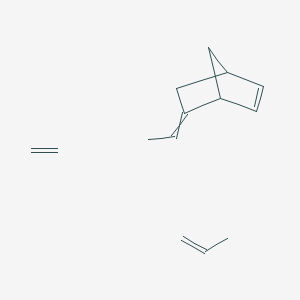
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)

![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)

